5-Octylfuran-2(5H)-one
Description
Contextualization within Furanone Chemistry
5-Octylfuran-2(5H)-one belongs to the furanone family, a class of organic compounds characterized by a furan (B31954) ring structure. smolecule.com Specifically, it is a butenolide, containing a 2-furanone ring, and is structurally similar to brominated furanones, which are well-studied natural antibiofilm agents derived from the red alga Delisea pulchra. nih.gov
Unlike its halogenated counterparts, this compound possesses a straight alkyl side-chain with no halogen atoms. nih.gov The key structural features—the 2-furanone ring and the long octyl side chain—are crucial to its activity. The furanone ring is the functional moiety responsible for its biological effects, while the octyl group imparts high lipophilicity, enhancing its ability to interact with lipid membranes. nih.govsmolecule.comtandfonline.com This combination of a polar lactone ring and a nonpolar alkyl chain gives the molecule its characteristic amphiphilicity.
| Property | Description |
| IUPAC Name | This compound |
| Molecular Formula | C12H20O2 |
| Molecular Weight | 196.29 g/mol |
| Synonyms | Butenolide, 2(5H)-Furanone, 5-octyl- |
| Data sourced from PubChem. nih.gov |
Historical Perspective of Discovery and Early Research
The journey of this compound began with its discovery as a promising, non-toxic antifouling compound. nih.gov It was initially identified as a derivative from a marine Streptomyces species. nih.gov Following this, a chemically synthesized version of the compound was developed and patented. plos.orgtaylorandfrancis.com
Early research was heavily focused on its potent antifouling properties. Scientists conducted laboratory bioassays and initial field trials which demonstrated its effectiveness against the larval settlement of major fouling organisms, including barnacles, bryozoans, and tube-building polychaetes. plos.orgtandfonline.comnih.gov These initial studies highlighted that the compound's antifouling activity was superior to some commercial antifouling agents of the time. tandfonline.comresearchgate.net A key finding from this period was the structure-activity relationship, which established that the 2-furanone ring was the active component and that the compound's lipophilicity significantly influenced its antifouling efficacy. tandfonline.com
Current Research Trajectories and Significance in Marine Biotechnology
Current research continues to build upon the foundational knowledge of this compound, with a strong focus on its application as an environmentally friendly alternative to toxic antifouling agents. tandfonline.comtandfonline.com A significant area of investigation is the elucidation of its molecular mechanisms of action. Studies suggest that the compound does not operate through a toxic mechanism but rather by interfering with key biological processes in fouling organisms. tandfonline.com
Research has shown that this compound targets enzymes involved in fatty acid β-oxidation and ketone body metabolism, thereby limiting the energy supply required by marine larvae for settlement and metamorphosis. tandfonline.com For instance, in the barnacle Balanus amphitrite, the compound binds to acetyl-CoA acetyltransferase 1 (thiolase), while in the bryozoan Bugula neritina, it targets very long-chain specific acyl-CoA dehydrogenase (ACADVL). tandfonline.com
The significance of this compound in marine biotechnology is substantial. Its development into next-generation "ecofriendly" marine coatings is a primary goal. tandfonline.com To this end, researchers are exploring its incorporation into biodegradable polymers to create effective and sustainable antifouling paints. tandfonline.commdpi.com These coatings are designed to control the release of the compound, offering prolonged protection against biofouling. tandfonline.com
Beyond its role as an antifoulant, research has expanded to investigate its broad-spectrum antibiofilm capabilities against pathogenic Gram-positive and Gram-negative bacteria. nih.gov This dual activity enhances its potential applications in protecting marine-based infrastructure and equipment from microbial colonization.
| Research Area | Focus | Key Findings |
| Antifouling Mechanisms | Investigating molecular targets in fouling organisms. | Targets enzymes in fatty acid metabolism, disrupting energy production for larval settlement. tandfonline.com |
| Marine Coatings | Development of environmentally friendly antifouling paints. | Can be mixed with biodegradable polymers for controlled release and effective biofilm prevention. tandfonline.commdpi.com |
| Antibiofilm Activity | Efficacy against pathogenic bacteria. | Shows broad-spectrum antibiofilm activity, inhibiting biofilm formation. nih.gov |
| Ecological Impact | Assessment of non-target organism effects. | Exhibits lower toxicity compared to many traditional antifouling biocides. plos.orgnih.govmdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
2-octyl-2H-furan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h9-11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXCHUAWFSHXMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1C=CC(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50938960 | |
| Record name | 5-Octylfuran-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50938960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17756-68-2, 58949-91-0 | |
| Record name | 5-Octyl-2(5H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17756-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Octylfuran-2(5H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017756682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1)-5-Octylfuran-2(5H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058949910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Octylfuran-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50938960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-octylfuran-2(5H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.936 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Natural Occurrence and Isolation
Isolation from Marine Microorganisms
Research has identified marine bacteria as the source of 5-Octylfuran-2(5H)-one. polymer.cn Specifically, this butenolide compound was discovered and isolated from a marine bacterial strain belonging to the genus Streptomyces. polymer.cnnih.gov The isolation of this compound is a significant finding, as natural products from marine microorganisms are a promising source for new bioactive molecules. polymer.cn
The genus Streptomyces is well-documented as a prolific producer of a wide array of secondary metabolites with diverse biological activities. Marine-derived Streptomyces species, in particular, have been the focus of research for discovering novel compounds. mdpi.com It is from a marine Streptomyces sp. that this compound was originally derived. polymer.cnnih.gov This butenolide is one of several bioactive compounds isolated from Streptomyces that exhibit potent effects on other organisms, including activities against methicillin-resistant Staphylococcus aureus (MRSA) biofilms. mdpi.comresearchgate.net
Putative Biosynthetic Pathways and Precursors in Natural Systems
The precise biosynthetic pathway of this compound in Streptomyces has not been fully elucidated. However, its structure, consisting of a furanone ring (an α,β-unsaturated γ-lactone) and an eight-carbon alkyl chain, strongly suggests a link to fatty acid metabolism. tandfonline.com Lactones with alkyl side chains are often synthesized via polyketide or fatty acid pathways.
The mechanism by which this compound affects target organisms provides insight into its likely biosynthetic origins. The compound has been shown to interfere with energy production pathways, specifically fatty acid β-oxidation, in fouling organisms like barnacles and bryozoans. tandfonline.com It targets key enzymes such as acyl-CoA acetyltransferase 1 (thiolase) and very-long-chain specific acyl-CoA dehydrogenase (ACADVL). tandfonline.com This interference with lipid metabolism in other organisms suggests that the producing organism, Streptomyces, likely utilizes precursors from its own fatty acid or polyketide synthesis pathways to construct the molecule. Putative precursors would include acetyl-CoA and octanoyl-CoA, which would be assembled and cyclized to form the final butenolide structure.
Ecological Context of Natural Production
In its natural marine environment, this compound plays a significant ecological role, primarily as a defensive chemical. Its production by Streptomyces is thought to be a competitive strategy to prevent other organisms from colonizing its immediate vicinity.
The most prominent ecological function of this compound is its antifouling activity. researchgate.net It is highly effective at inhibiting the larval settlement of major marine fouling organisms, including barnacles, bryozoans, and tube-building polychaetes. polymer.cntandfonline.comresearchgate.net This prevention of settlement is achieved through non-toxic mechanisms that impair the energy metabolism of the larvae, limiting their ability to attach and metamorphose. tandfonline.com
Research Findings on this compound
| Attribute | Finding | Source(s) |
| Natural Source | Isolated from marine bacteria of the genus Streptomyces. | polymer.cnnih.gov |
| Chemical Class | Butenolide, a γ-lactone derivative. | nih.gov |
| Primary Ecological Role | Antifouling agent. | polymer.cnresearchgate.net |
| Antifouling Activity | Inhibits larval settlement of barnacles, bryozoans, and polychaetes. | tandfonline.comresearchgate.net |
| Anti-biofilm Activity | Inhibits biofilm formation and can eradicate mature biofilms of Pseudomonas aeruginosa and MRSA. | nih.govmdpi.com |
| Putative Mechanism | Interferes with fatty acid metabolism and quorum sensing systems (AI-2, AHL). | researchgate.nettandfonline.comnih.gov |
Synthetic Methodologies and Chemical Derivatization
General Synthetic Routes to 5-Octylfuran-2(5H)-one
The construction of the this compound scaffold can be accomplished through several established synthetic pathways. A primary and common method involves the lactonization, or ring-closing, of suitable acyclic precursors.
One of the most direct approaches is the cyclization of octyl-substituted precursors under acidic conditions. For instance, the γ-lactonization of hydroxylated precursors using acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) is a frequently employed strategy. Reaction parameters are crucial for optimizing the yield; these include maintaining the temperature between 60–80°C and using polar aprotic solvents, which can enhance the cyclization process. Another classical approach involves the reaction of an octyl-substituted acetoacetate (B1235776) with an acid catalyst to yield the furanone ring.
Alternative strategies focus on introducing the octyl side chain onto a pre-formed furanone ring. Palladium-catalyzed coupling reactions , for example, serve as a powerful tool for this purpose. More broadly, the synthesis of substituted butenolides can be achieved through various other methods, including:
Oxidative cyclization of β,γ-unsaturated carboxylic acids using hypervalent iodine reagents. organic-chemistry.org
Annulation of keto acids and tertiary alcohols , a process efficiently enabled by a combination of Lewis and Brønsted acids. organic-chemistry.org
Metal-catalyzed cyclization reactions , such as the molybdenum-mediated hetero-Pauson–Khand reaction of alkynyl aldehydes or gold-catalyzed cycloisomerization of allenoic acids. d-nb.infothieme-connect.com
A versatile three-step procedure has also been described for constructing butenolide analogues, which involves the 1,2-addition of methyl propiolate to an aldehyde, followed by hydrogenation of the resulting triple bond using a Lindlar catalyst, and concluding with an acid-catalyzed lactonization to form the butenolide ring. scispace.com
Asymmetric Synthesis Approaches
The stereochemistry of this compound is critical to its biological function, necessitating the development of enantioselective synthetic methods.
Achieving the synthesis of the specific (R)-enantiomer of this compound requires precise control over the stereochemical outcome of the reaction. ontosight.ai This is typically accomplished through asymmetric catalysis or the use of chiral auxiliaries .
Several advanced catalytic strategies have been developed for the enantioselective synthesis of chiral γ-butenolides:
Catalytic Asymmetric Allylation/Lactonization: A highly enantioselective cascade reaction provides a direct and efficient route to chiral γ-butenolides under mild conditions. rsc.org
Palladium-Catalyzed Asymmetric Allylic Alkylation: A Pd-catalyzed C5-selective allylation of siloxyfurans has been reported to provide direct and highly enantioselective access to a wide range of substituted butenolides with excellent enantiomeric excess (up to >99% e.e.). crespootero.uk
Organocatalysis: Chiral organocatalysts, such as (R)-BINOL-derived phosphoric acids, have been used in similar furanone systems to achieve high levels of enantioselectivity. Furthermore, organocatalytic reductive coupling reactions represent a green alternative for the synthesis of chiral butenolide natural products. nih.gov
Kinetic Resolution: Enzyme-catalyzed kinetic resolution of racemic mixtures is another powerful method. For example, lipase-catalyzed transesterification can separate enantiomers, providing the desired optically active hydroxylactones and their corresponding acylated derivatives with high enantiomeric excess. mdpi.com
These methods provide access to enantiomerically pure butenolides, which are valuable building blocks for creating diverse and pharmacologically active molecules. acs.orgchinesechemsoc.org
The three-dimensional arrangement of atoms in this compound is fundamental to its interaction with biological targets. The (R)-enantiomer can exhibit significantly different biological activity compared to its (S)-enantiomer or the racemic mixture. ontosight.ai This stereospecificity is crucial for its function, particularly in processes like antifouling, where it can influence metabolic pathways within marine organisms. The requirement for a defined absolute configuration is a recurring theme in the biological activity of butenolides, as the specific shape of the molecule dictates how it fits into and interacts with enzymes or cellular receptors. ontosight.aichinesechemsoc.org This makes the development of enantioselective syntheses not just an academic challenge but a practical necessity for producing biologically effective compounds. mdpi.com
Enantioselective Synthesis of (R)-5-Octylfuran-2(5H)-one
Design and Synthesis of this compound Derivatives and Analogs
To improve upon the natural activity of this compound and to better understand its mechanism of action, researchers have designed and synthesized a variety of derivatives and analogs.
A key parameter that has been identified is lipophilicity , or the compound's ability to dissolve in fats and lipids, which is largely determined by the alkyl side chain. tandfonline.com The lipophilic nature of the octyl chain allows the compound to interact effectively with biological membranes. nih.gov Studies involving the synthesis of hydrophilic analogs—by introducing polar groups like a carbonyl or hydroxyl function onto the side chain—have been conducted to probe the importance of this property for antibiofilm activity. nih.gov
Structure-activity relationship (SAR) analyses have revealed that varying the length and functionality of the alkyl side chain has a pronounced effect on bioactivity. tandfonline.comtandfonline.com For instance, in studies on antifouling agents, it was found that alkyl side chains of seven to eight carbons in length, particularly when functionalized with a terminal amine protected by a tert-butyloxycarbonyl (Boc) group, were optimal for bioactivity against certain marine organisms. tandfonline.comtandfonline.com This highlights a direct correlation between the physico-chemical properties of the analogs and their biological efficacy. tandfonline.com
| Modification Strategy | Target Property | Example Modification | Observed Effect on Bioactivity | Reference |
| Side Chain Length | Lipophilicity | Varying alkyl chain from 5 to 8 carbons | 7-8 carbons found to be optimal for anti-larval settlement | tandfonline.com, tandfonline.com |
| Side Chain Polarity | Hydrophilicity/Lipophilicity | Introduction of carbonyl or hydroxyl groups | Used to study the role of lipophilicity in antibiofilm activity | nih.gov |
| Terminal Group | Physico-chemical properties | Addition of a terminal Boc-protected amine | Enhanced anti-larval settlement efficacy | tandfonline.com, tandfonline.com |
This table is generated based on available research data and is for illustrative purposes.
To enhance the practical applicability of butenolides, researchers have developed conjugates and prodrug-like structures. A prominent example is the synthesis of Boc-butenolide , a derivative where the terminal end of the alkyl side chain is modified with a Boc-protecting group. mdpi.com
This structural modification was designed to address specific physical limitations of the parent compound, such as its low melting point (23 °C) and undesirable odor. mdpi.comnih.gov The resulting Boc-butenolide exhibited a significantly higher melting point (132 °C) and was odorless, representing a substantial improvement in its physical properties and stability. mdpi.com
Functionally, the Boc-butenolide demonstrated similar antifouling capabilities to the original butenolide but with significantly lower toxicity at higher concentrations. mdpi.com The Boc group is stable towards many chemical conditions but can be cleaved, suggesting its potential as a protective group in a prodrug-like strategy, where the active compound is released under specific conditions. mdpi.com The synthesis of these types of carbamate (B1207046) analogues has proven to be an effective strategy for creating potent and more stable bioactive compounds. tandfonline.comtandfonline.com
| Derivative | Modification | Purpose of Modification | Key Finding | Reference |
| Boc-butenolide | Addition of a terminal tert-butyloxycarbonyl (Boc) group | Improve melting point, stability, and odor | Similar antifouling activity with lower toxicity | mdpi.com, nih.gov |
This table is generated based on available research data and is for illustrative purposes.
Biological Activities in Non Human Systems
Antifouling Mechanisms in Marine Organisms
5-Octylfuran-2(5H)-one operates by disrupting the larval settlement and behavior of various macrofoulers. tandfonline.com The functional core of its antifouling capability is located in the 2-furanone ring, and its effectiveness is significantly influenced by its lipophilicity. tandfonline.com The compound has been shown to impair the lipid metabolism of fouling organisms, thereby restricting the energy supply necessary for settlement and metamorphosis. tandfonline.com This inhibition is reversible, highlighting its non-toxic mode of action. tandfonline.com
Research has consistently demonstrated that this compound effectively inhibits the settlement of larvae from several major groups of fouling organisms. nih.govresearchgate.net
The compound significantly deters the settlement of barnacle cyprid larvae. nih.gov For Amphibalanus amphitrite (often referred to by its former name, Balanus amphitrite), this compound has a recorded EC₅₀ value of 0.518 µg/mL for inhibiting larval settlement. nih.gov At a concentration of 4 μg/ml, it effectively decreases the attachment of A. amphitrite cyprids, an effect that is reversible within a certain timeframe. tandfonline.comnih.gov Morphological studies reveal that the compound hinders the swelling of secretory granules and modifies the rough endoplasmic reticulum within the cement gland of the cyprids. tandfonline.comtandfonline.com Furthermore, it has been identified that this compound targets enzymes involved in energy production, specifically acetyl-CoA acetyltransferase 1 (thiolase), which is crucial for fatty acid metabolism during the swimming larval stages. tandfonline.com The effect of the compound on the attachment of A. amphitrite cyprids can also be influenced by temperature. tandfonline.comnih.gov
| Species | Effective Concentration (EC₅₀) | Reference |
|---|---|---|
| Amphibalanus amphitrite | 0.518 µg/mL | nih.gov |
This compound is a potent inhibitor of larval settlement in the cosmopolitan bryozoan, Bugulina neritina. frontiersin.org It has demonstrated a significant, non-toxic anti-larval activity with an EC₅₀ value of 0.199 µg/mL. nih.gov While lower concentrations show inhibitory effects, concentrations of 10 µg/mL and higher not only prevent settlement but can also lead to increased larval mortality with prolonged exposure. frontiersin.org The inhibitory effects at concentrations up to 10 μg/ml have been shown to be reversible. tandfonline.comnih.gov The compound's mechanism involves binding to the long-chain acyl-coenzyme A dehydrogenase (ACADVL), an enzyme that catalyzes the initial step of fatty acid β-oxidation, thereby disrupting energy metabolism. tandfonline.com Additionally, it reduces the number of secretory granules in the pyriform-glandular complex of the swimming larvae. tandfonline.comnih.gov
The antifouling activity of this compound extends to tube-building polychaetes, such as Hydroides elegans. nih.govmdpi.com It exhibits significant inhibitory effects on the larval settlement of this species, with a reported EC₅₀ value of 0.0168 μg/mL. nih.gov This demonstrates the compound's broad efficacy against various types of marine macrofoulers. nih.govresearchgate.net
| Organism | Species | Effective Concentration (EC₅₀) | Reference |
|---|---|---|---|
| Barnacle | Amphibalanus amphitrite | 0.518 µg/mL | nih.gov |
| Bryozoan | Bugulina neritina | 0.199 µg/mL | nih.gov |
| Tube-Building Polychaete | Hydroides elegans | 0.0168 µg/mL | nih.gov |
Beyond inhibiting settlement, this compound also alters the behavior of marine larvae, further contributing to its antifouling properties.
A notable behavioral effect of the compound is the disruption of normal phototaxis in larvae. In both Amphibalanus amphitrite and Bugulina neritina, this compound has been shown to diminish the positive phototactic behavior of the larvae. tandfonline.comnih.gov This effect was observed with an EC₅₀ of 0.82 μg/ml for A. amphitrite and 3 μg/ml for B. neritina. tandfonline.comnih.gov In B. neritina, treatment with the compound at concentrations of 10 μg/mL or higher can also induce a prominent spiral swimming behavior in the larvae. frontiersin.org
| Species | Effect | Effective Concentration (EC₅₀) | Reference |
|---|---|---|---|
| Amphibalanus amphitrite | Diminished positive phototaxis | 0.82 µg/mL | tandfonline.comnih.gov |
| Bugulina neritina | Diminished positive phototaxis | 3 µg/mL | tandfonline.comnih.gov |
Modulation of Larval Behavior
Impact on Swimming Behaviors
This compound has been shown to significantly alter the swimming behaviors of marine larvae. Studies have demonstrated that the compound diminishes the natural positive phototactic behavior (movement towards light) in the cypris larvae of the barnacle Balanus amphitrite and the swimming larvae of the bryozoan Bugula neritina. researchgate.nettandfonline.comnih.gov The effective concentration (EC50) to induce this behavioral change was 0.82 µg/ml for B. amphitrite and 3 µg/ml for B. neritina. researchgate.nettandfonline.comnih.gov
Furthermore, in larvae of the bryozoan Bugulina neritina, treatment with this compound at concentrations of 5 µg/mL or higher resulted in a notable spiral swimming trajectory. frontiersin.org At concentrations of 10 µg/mL, this behavior was even more prominent, with a significant percentage of larvae exhibiting this abnormal swimming pattern after just 1.5 hours of exposure. frontiersin.org
Table 1: Effects of this compound on Larval Swimming Behavior
| Organism | Observed Effect | Effective Concentration (EC50) | Additional Notes |
|---|---|---|---|
| Balanus amphitrite (Barnacle) | Diminished positive phototaxis | 0.82 µg/ml. researchgate.nettandfonline.com | Effect observed in cyprid larvae. researchgate.net |
| Bugula neritina (Bryozoan) | Diminished positive phototaxis | 3 µg/ml. researchgate.nettandfonline.com | Effect observed in swimming larvae. researchgate.net |
| Bugulina neritina (Bryozoan) | Induction of spiral swimming behavior | 5-10 µg/mL | At 10 µg/mL, a significant increase in larval mortality was also observed with prolonged treatment. frontiersin.orgresearchgate.net |
Histological and Morphological Changes in Target Organisms
Exposure to this compound induces distinct histological and morphological changes within the cells and tissues of target marine larvae. These alterations are particularly evident in structures related to larval settlement and adhesion. tandfonline.com
In the cypris larvae of the barnacle Balanus amphitrite, this compound has a notable effect on the cement glands, which are crucial for adhesion. The compound inhibits the swelling of secretory granules within these glands. researchgate.netnih.govtandfonline.com This action is believed to interfere with the exocytosis of adhesive proteins, a key step in the biofouling process. tandfonline.com
Treatment with this compound also leads to significant alterations in the rough endoplasmic reticulum (RER) within the cement gland of B. amphitrite cyprids. researchgate.netnih.gov Transmission electron microscopy has revealed that the compound causes enlarged spaces to form between the RER tubules. researchgate.net This disruption of the RER, a primary site for protein synthesis, further points to the compound's interference with the production of adhesive proteins. tandfonline.comtandfonline.com
In the swimming larvae of the bryozoan Bugula neritina, this compound affects the pyriform-glandular complex, another structure involved in larval settlement. Research has shown that the compound reduces the number of secretory granules within this complex. researchgate.netnih.govtandfonline.com
Table 2: Summary of Histological and Morphological Effects
| Organism | Affected Structure | Observed Morphological Change |
|---|---|---|
| Balanus amphitrite (Barnacle) | Cement Gland Secretory Granules | Inhibition of swelling. nih.govtandfonline.com |
| Cement Gland Rough Endoplasmic Reticulum (RER) | Altered structure with enlarged spaces between tubules. researchgate.nettandfonline.com | |
| Bugula neritina (Bryozoan) | Pyriform-Glandular Complex | Reduced number of secretory granules. researchgate.nettandfonline.com |
Modifications to Rough Endoplasmic Reticulum Structures
Antimicrobial and Anti-Biofilm Activities
Beyond its effects on marine larvae, this compound demonstrates significant antimicrobial properties, positioning it as a compound of interest for combating pathogenic bacteria.
Broad-Spectrum Efficacy Against Pathogenic Bacteria
This compound, also referred to as butenolide, is recognized as a broad-spectrum anti-biofilm agent effective against both Gram-positive and Gram-negative bacteria. nih.gov Its activity relies on the lipophilicity provided by its straight alkyl side-chain, which allows it to interact with bacterial cells. nih.gov The compound has shown potent inhibitory activity against biofilm formation in a range of pathogens. nih.gov
Table 3: Pathogenic Bacteria Susceptible to this compound
| Bacterial Species | Gram Stain | Observed Activity |
|---|---|---|
| Escherichia coli | Gram-Negative | Inhibition of biofilm formation. nih.gov |
| Pseudomonas aeruginosa | Gram-Negative | Inhibition of biofilm formation and antimicrobial activity. nih.govnih.govmdpi.com |
| Salmonella enterica | Gram-Negative | Inhibition of biofilm formation. nih.gov |
| Staphylococcus epidermidis | Gram-Positive | Inhibition of biofilm formation. nih.gov |
| Staphylococcus aureus (including MRSA) | Gram-Positive | Anti-biofilm activity. mdpi.comresearchgate.net |
Gram-Negative Bacterial Strains (Escherichia coli, Pseudomonas aeruginosa, Vibrio sp.)
Inhibition of Biofilm Formation and Eradication of Pre-formed Biofilms
A significant focus of research has been the potent antibiofilm properties of this compound. researchgate.net It effectively inhibits the formation of new biofilms and can eradicate existing, mature biofilms of various pathogenic bacteria at concentrations well below those needed to inhibit planktonic cell growth. mdpi.com This activity is believed to be mediated through the disruption of quorum sensing systems, which are crucial for biofilm development. nih.gov
For Gram-negative bacteria, the minimum biofilm inhibitory concentration (MBIC) for E. coli strains ranged from 50 to 100 mg/L, while for P. aeruginosa PAO1, it was 800 mg/L. mdpi.com The compound was also effective at eradicating pre-formed biofilms, with minimum biofilm eradication concentration (MBEC) values of 100 mg/L for most tested E. coli strains and 800 mg/L for P. aeruginosa PAO1. mdpi.com
Against the Gram-positive MRSA, the MBIC and MBEC were both 200 mg/L. mdpi.comnih.gov This demonstrates a consistent ability to interfere with biofilm integrity across different bacterial types.
| Bacterial Strain | GRC (mg/L) | MIC (mg/L) | MBIC (mg/L) | MBEC (mg/L) | Source |
|---|---|---|---|---|---|
| E. coli ATCC 25922 | 1000 | >1200 | 100 | 200 | mdpi.com |
| E. coli K-12 | 800 | >1200 | 100 | 100 | mdpi.com |
| P. aeruginosa PAO1 | 1200 | >1200 | 800 | 800 | mdpi.com |
| MRSA ATCC 43300 | 500 | >1200 | 200 | 200 | mdpi.com |
Antifungal Activity
Several sources indicate that this compound possesses antifungal properties. ontosight.ainih.govmdpi.com The proposed mechanism is similar to its antibacterial action, involving the disruption of cellular processes. nih.gov However, specific studies detailing its efficacy, such as determining the minimum inhibitory concentrations against particular fungal species, were not found in the reviewed scientific literature.
Antiviral Activity
The potential for this compound to act as an antiviral agent has been noted. ontosight.aimdpi.com Its unique structure makes it a compound of interest for further investigation, particularly in the context of emerging viral diseases. ontosight.ai At present, detailed research findings and specific data on its antiviral activity are not available in the surveyed literature.
Molecular Mechanisms of Action in Biological Systems
Interference with Primary Energy Metabolism
A primary mode of action for 5-octylfuran-2(5H)-one involves the significant impairment of primary energy metabolism, a critical process for the survival and function of all living organisms. The compound achieves this by targeting key enzymes involved in the breakdown of lipids and the generation of cellular energy.
Disruption of Lipid and Fatty Acid Metabolism
Lipid and fatty acid metabolism are central to energy storage and production. This compound has been shown to interfere with this crucial pathway by interacting with specific enzymes responsible for the catabolism of fatty acids.
In the bryozoan Bugulina neritina, this compound has been identified to bind to the long-chain acyl-coenzyme A dehydrogenase (ACADVL). tandfonline.comtandfonline.comfrontiersin.orgresearchgate.net This enzyme is pivotal as it catalyzes the initial and rate-limiting step in the mitochondrial beta-oxidation of long-chain and very-long-chain fatty acids. tandfonline.comtandfonline.com By binding to ACADVL, this compound inhibits the breakdown of these fatty acids, thereby disrupting a major energy production pathway. tandfonline.comtandfonline.com Structural modeling has suggested that this compound fits into the substrate-binding pocket of ACADVL, effectively blocking its catalytic activity. tandfonline.com Bioassays have confirmed this interaction; in the presence of this compound, the addition of ACADVL substrates like acetoacetate (B1235776) and pyruvate (B1213749) was shown to significantly increase the settlement rate of B. neritina larvae, indicating a reversal of the compound's inhibitory effect. tandfonline.com
In a different organism, the barnacle Amphibalanus amphitrite, this compound targets another critical enzyme in fatty acid metabolism: AC-CoA acetyltransferase 1, commonly known as thiolase (ACAT1). tandfonline.comtandfonline.comfrontiersin.orgresearchgate.netnih.gov Thiolase is involved in the final step of beta-oxidation, where it cleaves 3-ketoacyl-CoA into acetyl-CoA and a shorter acyl-CoA. tandfonline.com The acetyl-CoA produced is a vital molecule that enters the citric acid cycle for further energy generation. The binding of this compound to thiolase disrupts this process, leading to a reduction in acetyl-CoA production and consequently, a decrease in cellular energy supply. tandfonline.com Similar to its interaction with ACADVL, structural predictions indicate that this compound occupies the substrate-binding pocket of thiolase. tandfonline.com The inhibitory effect was further substantiated by experiments where the addition of the substrate (acetyl-CoA) and product (acetoacetyl-CoA) of thiolase significantly increased the settlement rate of barnacle cyprid larvae that had been exposed to this compound. tandfonline.com
Targeting Acyl-Coenzyme A Dehydrogenase (ACADVL)
Modulation of Ketone Body Metabolism
Quorum Sensing (QS) System Modulation in Microbes
Beyond its effects on eukaryotic energy metabolism, this compound also demonstrates a significant capacity to modulate quorum sensing (QS) systems in microbes. nih.govnih.govresearchgate.net Quorum sensing is a cell-to-cell communication mechanism that bacteria use to coordinate collective behaviors, such as biofilm formation, virulence factor production, and antibiotic resistance. nih.govresearchgate.net
Inhibition of Autoinducer-1 (AI-1) and Autoinducer-2 (AI-2) Systems
Disruption of AHLs-Mediated Quorum Sensing
Potential Targeting of LuxS QS System
Table 1: Quorum Sensing Inhibition by this compound
| Quorum Sensing System | Signaling Molecule | Key Enzyme | Effect of this compound |
|---|---|---|---|
| Autoinducer-1 (AI-1) | Acyl-Homoserine Lactones (AHLs) | LuxI-family synthases | Inhibition of signaling nih.govresearchgate.net |
| Autoinducer-2 (AI-2) | Furanosyl borate (B1201080) diester (from DPD) | LuxS | Inhibition of signaling nih.govresearchgate.net |
| LuxS System | 4,5-dihydroxy-2,3-pentanedione (DPD) | LuxS | Potential target for inhibition nih.govresearchgate.net |
Impact on Gene Expression and Proteomic Profiles
Exposure to this compound induces significant changes in the gene expression and proteomic profiles of various organisms. These alterations are not just indicative of a stress response but also reveal the specific metabolic and developmental pathways targeted by the compound.
Differential Expression of Metabolic Genes
A predominant effect of this compound is the altered expression of genes related to energy metabolism, particularly those involved in lipid and fatty acid metabolism. frontiersin.orgresearchgate.net In the marine medaka (Oryzias melastigma), exposure to the compound led to the up-regulation of proteins involved in phase I and phase II detoxification, such as CYP450 enzymes, UDPGT, and GST. nih.govacs.org This suggests an activation of metabolic pathways to degrade and excrete the compound. nih.govacs.org Furthermore, an increase in ATP synthesis and the activation of fatty acid β-oxidation were observed, consistent with higher energy demands for detoxification processes. acs.orgacs.org In the larvae of the bryozoan Bugulina neritina, while the KEGG term "fatty acid biosynthesis" was enriched, only acetyl-CoA carboxylase and long-chain-fatty-acid–CoA ligase were up-regulated, whereas fatty acid synthase was down-regulated. frontiersin.org This indicates a complex and targeted disruption of lipid metabolism rather than a general up-regulation. frontiersin.org
Table 2: Examples of Differentially Expressed Metabolic Proteins in Response to this compound
| Protein/Enzyme | Organism | Effect | Metabolic Pathway | Reference |
|---|---|---|---|---|
| CYP450 enzyme | Oryzias melastigma | Up-regulated | Phase I Detoxification | nih.gov |
| UDPGT and GST | Oryzias melastigma | Up-regulated | Phase II Conjugation | nih.gov |
| Acetyl-CoA carboxylase | Bugulina neritina | Up-regulated | Fatty Acid Biosynthesis | frontiersin.org |
| Long-chain-fatty-acid–CoA ligase | Bugulina neritina | Up-regulated | Fatty Acid Metabolism | frontiersin.org |
| Fatty acid synthase | Bugulina neritina | Down-regulated | Fatty Acid Biosynthesis | frontiersin.org |
| Acyl-CoA dehydrogenase (ACADVL) | Bugulina neritina | Binding Target | Fatty Acid β-oxidation | tandfonline.comtandfonline.com |
| Acetyl-CoA acetyltransferase 1 (ACAT1) | Amphibalanus amphitrite | Binding Target | Ketone Body Metabolism | tandfonline.comtandfonline.com |
Regulation of Stress-Related Proteins (non-toxicological interpretation)
Exposure to this compound leads to the up-regulation of typical stress-related protein genes. frontiersin.orgfrontiersin.org This can be interpreted not merely as a toxic response but as an adaptive mechanism of the organism to the presence of a foreign bioactive compound. For instance, in Bugulina neritina larvae, transcriptomic analysis revealed the up-regulation of such genes, alongside those for mucin and nitric oxide signaling. frontiersin.orgfrontiersin.org In the larvae of the barnacle Balanus amphitrite, butenolide was found to sustain the expression level of stress-associated proteins, which may arrest development until a more suitable condition is met. tandfonline.com This suggests a regulatory role of the compound in managing cellular stress and developmental timing.
Down-regulation of Proteasome and Developmental Genes
A significant impact of this compound is the down-regulation of genes associated with the proteasome and organismal development. frontiersin.org In larvae of Bugulina neritina, a notable down-regulation of 29 proteasome differentially expressed genes was observed. frontiersin.org These genes encoded various subunits of the 20S and 26S proteasomes, as well as proteasome inhibitor subunits and assembly chaperones. frontiersin.org The proteasome is essential for protein degradation and cellular regulation, and its down-regulation can have profound effects on cellular processes. Furthermore, the expression of developmental genes was also negatively affected. frontiersin.orgresearchgate.net This down-regulation of developmental genes could be a mechanism by which the compound inhibits the settlement and metamorphosis of fouling organisms. frontiersin.org
Analysis of Global Protein Expression (Proteomics)
Proteomic analyses have been instrumental in revealing the molecular responses of organisms to this compound. In the marine medaka (Oryzias melastigma), chronic exposure to this butenolide has been shown to elicit distinct changes in the hepatic proteome. researchgate.nettandfonline.com Research indicates an up-regulation of proteins involved in detoxification pathways. researchgate.nettandfonline.com Specifically, proteins related to Phase I metabolism, such as cytochrome P450 enzymes (CYP450), and Phase II conjugation, including UDP-glucuronosyltransferase (UDPGT) and glutathione (B108866) S-transferase (GST), were consistently up-regulated. researchgate.nettandfonline.com This suggests that the organism actively metabolizes the compound for detoxification. Furthermore, an increase in the synthesis of bile acid may facilitate the excretion of the butenolide metabolites. researchgate.nettandfonline.com
In the context of its antifouling properties, proteomic studies on the barnacle Balanus amphitrite have shown that this compound treatment sustains the expression levels of stress-associated and energy metabolism-related proteins. acs.org This suggests that the compound may arrest the development of the barnacle larvae until they reach a fully competent stage. tandfonline.com In the bryozoan Bugula neritina, treatment with butenolide led to significant changes in the abundance of structural proteins, molecular chaperones, mitochondrial peptidases, and calcium-binding proteins. nih.gov
Affinity pull-down assays have further identified specific molecular targets. In B. amphitrite, this compound was found to bind to acetyl-CoA acetyltransferase 1 (thiolase), which is involved in ketone body metabolism. nih.gov In the same organism, several other enzymes were up-regulated, including four aldehyde dehydrogenases (NAD+), long-chain fatty-acid-CoA ligase, acyl-CoA dehydrogenase, Acss1, acyl-CoA synthetase, and acyl-CoA oxidase. tandfonline.comnih.gov In B. neritina, the compound binds to the long-chain molecule acyl-coenzyme A dehydrogenase (ACADVL), which is a key enzyme in the first step of fatty acid β-oxidation. tandfonline.com These findings indicate that this compound targets enzymes involved in primary metabolism for energy production, particularly those related to lipid and fatty acid metabolism. tandfonline.com
Table 1: Proteins Affected by this compound in Various Organisms
| Organism | Affected Proteins/Enzymes | Observed Effect | Reference |
|---|---|---|---|
| Oryzias melastigma (Marine Medaka) | Cytochrome P450 (CYP450), UDP-glucuronosyltransferase (UDPGT), Glutathione S-transferase (GST) | Up-regulation | researchgate.nettandfonline.com |
| Balanus amphitrite (Barnacle) | Stress-associated proteins, Energy metabolism-related proteins, Acetyl-CoA acetyltransferase 1 (thiolase), Aldehyde dehydrogenases (NAD+), Long-chain fatty-acid-CoA ligase, Acyl-CoA dehydrogenase, Acss1, Acyl-CoA synthetase, Acyl-CoA oxidase | Sustained expression, Binding, Up-regulation | acs.orgtandfonline.comnih.gov |
| Bugula neritina (Bryozoan) | Structural proteins, Molecular chaperones, Mitochondrial peptidases, Calcium-binding proteins, Acyl-coenzyme A dehydrogenase (ACADVL) | Altered abundance, Binding | tandfonline.comnih.gov |
Phosphorylation Dynamics (Phosphoproteomics)
The post-translational modification of proteins through phosphorylation is a critical regulatory mechanism in cellular processes. Studies on the effects of this compound have extended to the phosphoproteome to understand its impact on protein function and signaling pathways.
In the bryozoan Bugula neritina, exposure to butenolide caused substantial changes in the phosphorylation status of proteins. nih.gov The study revealed that the compound inhibits larval settlement primarily by altering both protein abundance and the phosphorylation state of its protein targets. nih.gov Specifically, butenolide treatment increased the expression and phosphorylation of the stress-induced protein HSP70 in the swimming larvae of B. neritina. tandfonline.com This led to significant changes in the phosphorylation status of structural proteins, molecular chaperones, mitochondrial peptidases, and calcium-binding proteins. tandfonline.comnih.gov
Similarly, in the barnacle Balanus amphitrite, phosphoproteomic analysis was conducted to examine alterations during cyprid development upon treatment with butenolide. acs.orgnih.gov The results indicated that butenolide treatment led to the dephosphorylation of certain proteins, and maintaining the phosphorylation level of these proteins may be crucial for larval attachment and metamorphosis. acs.org This suggests that the compound exerts its antifouling effects by influencing the phosphorylation state of proteins involved in stress regulation and energy metabolism. acs.orgnih.gov
Table 2: Effects of this compound on Protein Phosphorylation
| Organism | Key Findings | Affected Protein Types | Reference |
|---|---|---|---|
| Bugula neritina (Bryozoan) | Increased phosphorylation of HSP70; substantial changes in phosphorylation status of various proteins. | Stress-induced proteins, Structural proteins, Molecular chaperones, Mitochondrial peptidases, Calcium-binding proteins. | tandfonline.comnih.gov |
| Balanus amphitrite (Barnacle) | Dephosphorylation of specific proteins, suggesting interference with larval attachment and metamorphosis. | Proteins involved in stress regulation and energy metabolism. | acs.org |
Inhibition of Adhesive Production and Release
A key aspect of the antifouling mechanism of this compound is its ability to interfere with the production and release of adhesives in marine fouling organisms. Histological studies have provided direct evidence of this activity.
In the cypris larvae of the barnacle Balanus amphitrite, treatment with butenolide was observed to inhibit the swelling of secretory granules within the cement gland. nih.gov Furthermore, it caused alterations to the rough endoplasmic reticulum in these glands. nih.gov The cement gland is responsible for producing the adhesive substances that allow the barnacle to permanently attach to a surface. By disrupting these cellular structures, this compound effectively hinders the bio-adhesive process.
Effects on Microbial Functional Pathways (e.g., Drug Transport, Toxin Production)
The influence of this compound extends to microbial communities, where it can disrupt essential functional pathways. Metatranscriptomic analysis of marine biofilms developed on a coating containing butenolide revealed its impact on the microbial gene expression. nih.govplos.org
The analysis indicated that the butenolide-containing coating selectively inhibited the adhesion of a variety of microbial phyla. nih.govplos.org More specifically, it targeted and affected particular functional pathways within the microbial community. nih.govplos.org These pathways include those involved in energy metabolism, drug transport, and toxin release. nih.govplos.org The disruption of these fundamental processes likely contributes to the compound's anti-biofilm and antifouling efficacy.
Some evidence also suggests that this compound may act through non-specific inhibition of quorum sensing. mdpi.com Quorum sensing is a system of cell-to-cell communication in bacteria that regulates various collective behaviors, including biofilm formation and virulence factor production. By interfering with this communication, the compound can prevent the coordinated activities required for successful colonization and biofilm maturation.
Elucidation of Signal Transduction Pathways through Pharmacological Assays
Pharmacological assays have been a valuable tool for dissecting the signal transduction pathways affected by this compound. These assays often involve the use of specific agonists and antagonists to probe the involvement of particular molecular pathways.
Similarly, for the cypris larvae of Bugula neritina, where butenolide binds to ACADVL, the addition of two of its substrates, acetoacetyl-CoA (ACAC) and pyruvate, also led to a significant increase in the settlement rate in the presence of butenolide. tandfonline.com These pharmacological assays provide strong evidence that this compound's mechanism of action involves the impairment of lipid metabolism pathways, thereby limiting the energy supply required for larval settlement and metamorphosis. tandfonline.com
Structure Activity Relationship Sar Studies of 5 Octylfuran 2 5h One and Its Analogs
The biological activity of furanone compounds, particularly their efficacy as antifouling and antimicrobial agents, is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies, which systematically alter the molecular structure to observe corresponding changes in biological effect, have been instrumental in optimizing the potency of these compounds. Research has pinpointed specific structural features of 5-octylfuran-2(5H)-one and related molecules that are critical for their function.
Advanced Methodologies for Research and Analysis
Bioassay Techniques for Biological Activity Assessment
Bioassays are fundamental in determining the practical potential of 5-octylfuran-2(5H)-one as an antifouling agent. These assays range from controlled laboratory experiments to real-world field trials.
Laboratory-based antilarval settlement bioassays are crucial for the initial screening and determination of the efficacy of this compound. These assays typically involve challenging the larval stages of common fouling organisms with the compound.
The methodology often employs multi-well plates where larvae of species like the barnacle Amphibalanus amphitrite (formerly Balanus amphitrite) and the bryozoan Bugula neritina are exposed to a range of concentrations of this compound dissolved in filtered seawater. researchgate.netnih.gov After an incubation period, typically 24 to 48 hours in the dark, the number of larvae that have settled (attached and metamorphosed) versus those still swimming or dead are counted under a microscope. researchgate.netnih.gov These experiments allow for the calculation of the concentration at which the compound is effective, often expressed as the EC50 value (the concentration that inhibits settlement by 50%). researchgate.netnih.gov Studies have shown this compound, also referred to as butenolide, effectively inhibits larval settlement of major fouling species. researchgate.net It has demonstrated significant, non-toxic anti-larval activity against the settlement of B. amphitrite, B. neritina, and the tubeworm Hydroides elegans. nih.govmdpi.com The ratio of the lethal concentration (LC50) to the effective concentration (EC50) is often high, indicating low toxicity to the target organisms. nih.govtandfonline.com
Table 1: Laboratory Antilarval Settlement Bioassay Findings for this compound
| Target Organism | Effective Concentration (EC50) | Key Findings |
|---|---|---|
| Amphibalanus amphitrite (Barnacle) | 0.518 µg/mL nih.gov | Significant inhibition of larval settlement. nih.gov The compound outperformed some commercial antifouling agents in laboratory assays. tandfonline.com |
| Bugula neritina (Bryozoan) | 0.199 µg/mL nih.gov | Effective inhibition of larval settlement. nih.gov The compound was also found to diminish the positive phototactic behavior of the larvae. researchgate.net |
To validate laboratory findings, field panel trials are conducted in natural marine environments. These trials assess the performance of coatings containing this compound over extended periods.
For these trials, panels, typically made of PVC, are coated with paint formulations incorporating the compound at various concentrations. researchgate.netsci-hub.ru These test panels, along with control panels (uncoated or coated with a base matrix without the active compound), are submerged at a specific depth in a marine location. tandfonline.comnih.gov The panels are then periodically inspected and photographed over several weeks or months to monitor biofouling accumulation, including the coverage of biofilm and the settlement of larger organisms like barnacles and algae. researchgate.nettandfonline.com Initial field trials have demonstrated that this compound is a highly effective and low-toxicity compound that can outperform other commercial antifouling agents. tandfonline.comresearchgate.net Coatings with the compound showed good performance in inhibiting the attachment of macroorganisms, which may be due to a combination of direct inhibition of larval settlement and the prevention of biofilm formation. tandfonline.com
Table 2: Field Antifouling Panel Trial Observations
| Coating Formulation | Duration | Test Location | Observations |
|---|---|---|---|
| This compound in biodegradable polymer | 1 month | Subtidal marine area | Effective against both biofilm formation and attachment of large fouling organisms. tandfonline.com |
| This compound at 5% (w/w) in paint | Not specified | Marine field test | Displayed outstanding antifouling activity. nih.govmdpi.com |
The antifouling activity of this compound extends to the microscopic level by preventing the formation of microbial biofilms, which are often a precursor to macrofouling. Specific assays are used to quantify this ability.
The Minimum Biofilm Inhibitory Concentration (MBIC) assay determines the lowest concentration of the compound required to prevent biofilm formation. This involves incubating bacterial strains in microtiter plates with varying concentrations of this compound and then quantifying the resulting biofilm, often using a crystal violet stain. nih.gov
The Minimum Biofilm Eradication Concentration (MBEC) assay assesses the compound's ability to destroy pre-formed biofilms. nih.gov In this method, biofilms are allowed to form for 24 hours before being exposed to different concentrations of the compound. The viability of the remaining cells within the biofilm is then determined. nih.gov this compound has been shown to effectively inhibit biofilm formation and eradicate mature biofilms of several pathogenic bacteria, including various strains of Escherichia coli, Pseudomonas aeruginosa, and Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Table 3: Biofilm Inhibition and Eradication Data for this compound
| Bacterial Strain | MBIC (mg/L) | MBEC (mg/L) |
|---|---|---|
| E. coli K-12 | 100 nih.gov | 100 nih.gov |
| E. coli O157:H7 | 50 nih.gov | 100 nih.gov |
| P. aeruginosa PAO1 | 800 nih.gov | 800 nih.gov |
Field Antifouling Panel Trials
Analytical Chemistry Techniques for Compound Characterization and Quantification
Analytical chemistry provides the tools necessary to confirm the structure, purity, and concentration of this compound, which is essential for both research and quality control.
High-Performance Liquid Chromatography (HPLC) is a versatile and essential technique for the analysis of this compound. researchgate.net It is widely used to assess the purity of synthesized batches of the compound, ensuring that it is free from significant impurities before being used in bioassays or formulated into coatings. nih.gov
Furthermore, HPLC is employed for quantification. For instance, it can measure the working concentrations of the compound in experimental setups to understand the relationship between nominal and soluble concentrations. nih.gov It is also a key method for conducting release-rate studies, where it measures the amount of this compound leaching from an antifouling coating into seawater over time. tandfonline.com These analyses typically utilize a reverse-phase C18 column with a mobile phase consisting of a mixture of solvents like acetonitrile (B52724) and water, and detection is commonly performed using a UV detector. phcogj.commdpi.com
Table 4: Typical Parameters for HPLC Analysis
| Parameter | Description |
|---|---|
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) researchgate.net |
| Stationary Phase | C18 column nih.gov |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water nih.govmdpi.com |
| Detection | UV Spectroscopy tandfonline.comphcogj.com |
| Application | Purity assessment, quantification in solutions, release-rate measurements from coatings nih.govtandfonline.com |
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating and confirming the molecular structure of this compound. researchgate.net Both ¹H (proton) and ¹³C (carbon-13) NMR are used to provide detailed information about the compound's atomic framework.
¹H NMR spectroscopy identifies the different types of protons in the molecule and their connectivity. For this compound, the spectrum would show characteristic signals for the protons on the furanone ring and the various methylene (B1212753) (-CH₂) and methyl (-CH₃) groups of the octyl side chain. libretexts.org The chemical shifts (δ) are influenced by the electronic environment of each proton. libretexts.org
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. libretexts.orglibretexts.org Each unique carbon atom in this compound gives a distinct signal. libretexts.org The spectrum would clearly show the carbonyl carbon of the lactone ring at a significant downfield shift (around 170-220 ppm), along with signals for the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the octyl chain. libretexts.org Together, ¹H and ¹³C NMR spectra serve as a fingerprint for the molecule, confirming its identity and structural integrity. researchgate.netdntb.gov.ua
Table 5: Predicted and Observed NMR Data for this compound
| Nucleus | Type of Atom | Expected Chemical Shift (δ, ppm) |
|---|---|---|
| ¹³C | Carbonyl (C=O) | ~170 - 175 |
| ¹³C | Olefinic (=C-H) | ~120 - 150 |
| ¹³C | Aliphatic (-CH₂-, -CH₃) | ~10 - 40 |
| ¹H | Olefinic (=C-H) | ~6.0 - 7.5 |
| ¹H | Allylic (-CH-O) | ~4.5 - 5.0 |
Mass Spectrometry (GC-MS, HRESIMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a cornerstone technique for the structural elucidation and identification of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is frequently employed to analyze furan (B31954) derivatives in various matrices. nih.gov For this compound, which has a molecular formula of C₁₂H₂₀O₂ nih.gov, GC-MS analysis confirms its molecular weight of 196.29 g/mol . nih.gov The technique provides information not only on the parent molecule but also on its fragmentation pattern, which serves as a chemical fingerprint for identification.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is another powerful tool used to validate the compound's molecular weight and fragmentation patterns with very high accuracy. HRESIMS can determine the elemental composition of the molecule by providing a precise mass measurement, which is crucial for distinguishing it from other compounds with the same nominal mass.
| Technique | Application for this compound | Key Data Obtained |
| GC-MS | Identification and quantification in complex mixtures. | Molecular Weight (196.29 g/mol ), Retention Time, Fragmentation Pattern. nih.govmetasci.ca |
| HRESIMS | High-accuracy molecular weight and formula confirmation. | Precise Mass, Elemental Composition (C₁₂H₂₀O₂), Fragmentation details. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in the this compound molecule. The most characteristic feature in its IR spectrum is the strong absorption peak corresponding to the carbonyl (C=O) group of the γ-lactone ring. This peak is typically observed around 1750 cm⁻¹. Additional peaks corresponding to alkyl C-H stretching are also present, confirming the presence of the octyl side chain. A vapor phase IR spectrum for the compound is available in spectral databases. nih.gov
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Lactone Carbonyl (C=O) | Stretching | ~1750 |
| Alkyl (C-H) | Stretching | Not specified |
X-ray Diffraction (XRD) for Absolute Stereochemistry
This compound possesses a chiral center at the 5-position of the furanone ring, meaning it can exist as two distinct enantiomers, (R)- and (S)-5-octylfuran-2(5H)-one. ontosight.ai Determining the absolute stereochemistry of a specific enantiomer is critical, as biological activity is often stereospecific. ontosight.ai Single-crystal X-ray diffraction (XRD) is the definitive method for unambiguously resolving the absolute configuration and confirming the three-dimensional structure, including the geometry of the lactone ring. researchgate.net The technique relies on the anomalous dispersion of X-rays by the atoms in a non-centrosymmetric crystal, which allows for the determination of the absolute structure. thieme-connect.de While obtaining a high-quality single crystal suitable for analysis can be a challenge, XRD provides the most direct and reliable structural evidence. researchgate.netthieme-connect.de
Molecular Biology and ‘Omics’ Approaches
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for Gene Expression Analysis
Quantitative Real-Time PCR (qRT-PCR) is a highly sensitive and specific technique used to measure and quantify changes in the expression levels of individual genes in response to an external stimulus. ppjonline.orgnih.gov In studies involving this compound, qRT-PCR is often used to validate findings from broader transcriptomic analyses. researchgate.net For instance, after identifying that the compound affects developmental and stress-related pathways in organisms like the bryozoan Bugulina neritina, qRT-PCR can be employed to precisely quantify the up- or down-regulation of specific target genes within those pathways, such as those related to proteasomes, development, mucin production, or nitric oxide signaling. frontiersin.org This targeted approach provides robust confirmation of the molecular impact of the compound. nih.gov
Metatranscriptomic Analysis of Microbial Communities
Metatranscriptomics has been instrumental in understanding how this compound functions as an anti-biofilm agent. tandfonline.comtandfonline.com In a study examining a butenolide-based polymer coating, metatranscriptomic analysis of marine biofilm samples revealed that the compound selectively inhibits the adhesion of microbes from various phyla. tandfonline.commdpi.com More significantly, the analysis showed that the compound targets specific functional pathways within the microbial community. tandfonline.com Gene expression related to energy metabolism, drug transport (particularly ATP-binding cassette transporters), and toxin release were all affected, indicating a multi-faceted mechanism of action against biofilm formation. tandfonline.comtandfonline.com
| Affected Microbial Phyla | Targeted Functional Pathways | Observed Effect | Reference |
| Bacteroidetes/Chlorobi, Gammaproteobacteria, Cyanobacteria, etc. | Energy Metabolism | Inhibition | tandfonline.commdpi.com |
| Various | Drug Transport (ABC transporters) | Inhibition | tandfonline.com |
| Various | Toxin Release (RTX toxins) | Inhibition | tandfonline.com |
Comparative Proteomics for Protein Abundance Changes
Comparative proteomics has successfully identified specific molecular targets of this compound in fouling organisms. tandfonline.com This approach compares the abundance of proteins in organisms treated with the compound against untreated controls to find which proteins are up- or down-regulated. tandfonline.com Studies using affinity pull-down assays combined with proteomics revealed that the compound's targets are often enzymes involved in primary metabolism, particularly lipid and fatty acid metabolism for energy production. tandfonline.com These findings explain how the compound can inhibit larval settlement at concentrations that are non-toxic. mdpi.com
| Organism | Identified Protein Target | Metabolic Pathway | Significance | Reference |
| Barnacle (Balanus amphitrite) | Thiolase (ACAT1) | Fatty Acid β-oxidation | Disruption of primary energy production during the larval stage. | tandfonline.com |
| Bryozoan (Bugula neritina) | Acyl-CoA Dehydrogenase, Very Long Chain (ACADVL) | Fatty Acid β-oxidation | Disruption of the first step of fatty acid oxidation for energy. | tandfonline.com |
Affinity Pull-Down Assays for Target Protein Identification
Affinity pull-down assays are a powerful tool for identifying the direct molecular targets of this compound. tandfonline.com This technique involves immobilizing a "bait" protein, which is often a tagged version of the compound of interest, onto a solid support matrix. sigmaaldrich.com This complex is then incubated with a cell or tissue lysate, allowing any proteins that bind to the bait to be captured. sigmaaldrich.com
In the context of this compound, this method has been successfully used to identify its binding partners in marine organisms. For instance, studies have used this assay to pinpoint target proteins in the barnacle Balanus amphitrite and the bryozoan Bugula neritina. tandfonline.comscievent.com The captured proteins are subsequently eluted and identified using techniques like mass spectrometry. researchgate.net
One of the key findings from these assays is that this compound targets enzymes involved in primary metabolism, particularly those related to fatty acid and lipid metabolism. tandfonline.com Specifically, in B. amphitrite, the compound was found to bind to acyl-CoA acetyltransferase 1 (also known as thiolase), which plays a role in ketone body metabolism. tandfonline.comtandfonline.com In B. neritina, the target was identified as the long-chain acyl-coenzyme A dehydrogenase (ACADVL). tandfonline.com Both of these enzymes are crucial for energy production through fatty acid β-oxidation. tandfonline.com
It is important to note that not all compounds are suitable for pull-down assays, as the process of linking them to the binding matrix can sometimes compromise their bioactivity. tandfonline.com
Table 1: Target Proteins of this compound Identified by Affinity Pull-Down Assays
| Organism | Target Protein | Metabolic Pathway | Reference |
|---|---|---|---|
| Balanus amphitrite | Acyl-CoA acetyltransferase 1 (Thiolase) | Ketone body metabolism, Fatty acid β-oxidation | tandfonline.comtandfonline.com |
| Bugula neritina | Long-chain acyl-coenzyme A dehydrogenase (ACADVL) | Fatty acid β-oxidation | tandfonline.com |
Molecular Docking and Computational Modeling for Ligand-Target Interactions
Molecular docking and computational modeling are indispensable tools for predicting and analyzing the interaction between a ligand, such as this compound, and its protein target at a molecular level. These computational methods can predict the preferred orientation and binding affinity of a ligand when it binds to a receptor or enzyme. researchgate.net
For this compound, molecular docking studies have been instrumental in understanding how it interacts with its identified target enzymes. tandfonline.com Using programs like AutoDock, researchers have generated structural models that predict the binding site of the compound within the substrate-binding pocket of both thiolase in B. amphitrite and ACADVL in B. neritina. tandfonline.com
These computational approaches are often used in conjunction with experimental techniques to validate the findings. For example, after a potential target is identified through a pull-down assay, molecular docking can provide a more detailed picture of the interaction, guiding further experimental work such as site-directed mutagenesis to confirm the key residues involved in binding.
The lipophilic nature of this compound, characterized by its octyl side chain, is a significant factor in its interactions. Computational tools can help to map how this hydrophobicity contributes to its ability to permeate cell membranes and bind to enzyme active sites.
Table 2: Computational Tools and Their Application in this compound Research
| Computational Tool | Application | Findings | Reference |
|---|---|---|---|
| AutoDock | Molecular Docking | Predicted the binding site of this compound in the substrate-binding pocket of thiolase and ACADVL. | tandfonline.com |
| QSAR Models | Structure-Activity Relationship | Can be used to predict activity trends based on physicochemical properties like logP. |
Whole Mount In Situ Hybridization for Gene Expression Patterns
Whole mount in situ hybridization (WISH) is a technique used to visualize the spatial expression pattern of a specific gene within an entire organism or tissue. tandfonline.com This method involves designing a labeled probe that is complementary to the mRNA sequence of the gene of interest. This probe then hybridizes to the target mRNA in the preserved specimen, and a subsequent detection step reveals the location of gene expression.
In the study of this compound, WISH can be used to confirm and visualize the expression patterns of genes that are identified as being affected by the compound through other methods like proteomics or transcriptomics. tandfonline.com For example, if proteomic analysis shows an up-regulation of a particular protein in response to the compound, WISH can be employed to determine in which specific tissues or cell types the gene encoding that protein is being expressed. tandfonline.com
While direct examples of WISH being used specifically for genes targeted by this compound are not extensively detailed in the provided context, the methodology is mentioned as a confirmatory step in the broader workflow of identifying and characterizing the molecular mechanisms of antifouling compounds. tandfonline.com For instance, after identifying target proteins, a probe for the corresponding gene can be designed and used in a WISH experiment to see where the gene is expressed. tandfonline.com
This technique has been applied in studies of non-target organisms like zebrafish embryos (Danio rerio) to investigate the effects of this compound. In these studies, WISH helped to link differential gene expression in the brain and skeleton to observed behavioral abnormalities. science.gov
Future Research Perspectives
Comprehensive Identification of Molecular Targets Across Diverse Organismal Groups
While 5-Octylfuran-2(5H)-one is recognized as a promising antifouling agent, the precise molecular mechanisms governing its biological effects are not fully understood. ontosight.ai Its mechanism of action is thought to involve the disruption of cell membranes and inhibition of enzyme activity. In the context of antifouling, it effectively inhibits the larval settlement of major fouling species like barnacles and bryozoans. tandfonline.comresearchgate.net However, the specific molecular targets within these organisms remain largely uncharacterized. Future research must move beyond phenotypic observations to a comprehensive identification of the proteins, enzymes, and signaling pathways that interact with this compound.
A key research direction will be the use of advanced molecular techniques to pinpoint these targets. Methodologies such as proteomics can reveal changes in protein expression in organisms exposed to the compound, while transcriptomic analyses can identify alterations in gene activity, as has been done for the bryozoan Bugulina neritina. frontiersin.org Affinity chromatography, where the furanone is used as bait to "catch" its binding partners, could directly identify interacting proteins. It is crucial that these investigations extend beyond target fouling organisms to include a diverse range of non-target marine species. This will enable a thorough assessment of the compound's selectivity and potential off-target effects, which is vital for a complete ecological risk assessment.
| Proposed Research Area | Technique/Methodology | Objective |
| Target Identification | Proteomics, Transcriptomics | To identify changes in protein and gene expression in response to the compound. |
| Binding Partner Discovery | Affinity Chromatography, Pull-down Assays | To directly isolate and identify proteins that bind to this compound. |
| Pathway Analysis | Systems Biology, Bioinformatics | To understand the broader biological pathways affected by the compound's activity. |
| Selectivity Screening | Comparative studies across target and non-target species | To determine the specificity of the compound's action and identify potential ecological risks. |
Rational Design of Next-Generation Analogs with Enhanced Specificity and Efficacy
A detailed understanding of the molecular targets of this compound will pave the way for the rational design of next-generation analogs. The goal is to synthesize novel compounds with improved performance, such as greater efficacy at lower concentrations and higher specificity towards fouling organisms, thereby minimizing environmental impact. This process relies on structure-activity relationship (SAR) studies, which systematically explore how modifying the compound's chemical structure alters its biological activity. mdpi.com
Future research should focus on creating and testing a library of analogs. Modifications could include altering the length and branching of the C-5 octyl chain, introducing different functional groups to the furanone ring, or synthesizing stereochemically pure enantiomers, as stereochemistry can be essential for biological activity. ontosight.ai Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, will be invaluable for predicting the efficacy of designed analogs and prioritizing candidates for synthesis. This targeted approach is more efficient than traditional screening and is essential for developing AF agents that are both potent and environmentally responsible. mdpi.com
Investigation of Ecological Impacts and Degradation Pathways in Marine Environments (excluding specific toxicity data)
The development of any new antifouling agent requires a thorough understanding of its environmental fate. For this compound, a critical area of future research is the detailed investigation of its persistence and degradation pathways in marine ecosystems. While initial studies indicate that the compound biodegrades rapidly in natural seawater, with a reported half-life of approximately 0.5 days, a more detailed picture is needed. tandfonline.comresearchgate.netresearchgate.net
Future studies should aim to identify the specific biotic and abiotic processes responsible for its breakdown. This includes isolating and characterizing marine microorganisms capable of metabolizing the compound and elucidating the enzymatic pathways involved. polymer.cn Research on abiotic degradation, such as photolysis (breakdown by sunlight) and hydrolysis in seawater of varying temperature and salinity, is also necessary to build a complete environmental profile. researchgate.net Furthermore, it is crucial to identify the resulting degradation products and assess their own persistence and potential for bioaccumulation. This knowledge is fundamental to ensuring that the use of this compound as an antifouling agent does not lead to the accumulation of persistent or harmful byproducts in the marine environment. researchgate.net
Exploration of Novel Applications in Marine Biotechnology Beyond Antifouling
The biological activity of this compound and its furanone relatives suggests potential applications beyond marine antifouling. Furanones as a class of compounds are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and quorum sensing (QS) inhibitory effects. ontosight.airesearchgate.netontosight.ai QS is a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation. nih.gov The ability of furanones to interfere with QS makes them attractive candidates for developing novel anti-biofilm agents to combat pathogenic bacteria. researchgate.netnih.gov
Future research should systematically screen this compound and its newly synthesized analogs for a broader range of bioactivities. This could include testing against panels of human and animal pathogens, particularly antibiotic-resistant strains like MRSA, where some furanones have already shown promise. researchgate.net Its potential use in aquaculture as a biocontrol agent to manage pathogenic biofilms could be another fruitful area of investigation. ontosight.ai By exploring these diverse applications, this compound could serve as a lead compound for the development of new therapeutics or biotechnological tools, maximizing its value. ontosight.ainih.gov
Q & A
What are the established synthetic routes for 5-Octylfuran-2(5H)-one, and what key reaction parameters influence yield?
Basic
The synthesis of this compound derivatives typically involves lactonization, halolactonization, or catalytic cyclization of precursor compounds. For example, γ-lactonization of hydroxylated precursors under acidic conditions (e.g., using HCl or H₂SO₄) is a common method . Key parameters include reaction temperature (optimized between 60–80°C), solvent polarity (polar aprotic solvents like DMF enhance cyclization), and catalyst choice (e.g., Lewis acids like BF₃·Et₂O improve stereoselectivity). Yields are sensitive to the purity of starting materials and the rate of acid addition to avoid side reactions .
How can researchers optimize the stereoselective synthesis of this compound derivatives?
Advanced
Stereoselectivity in furanone synthesis can be controlled using chiral auxiliaries or asymmetric catalysis. For instance, enantioselective Michael additions or Sharpless epoxidation of intermediates can introduce stereocenters . Computational modeling (e.g., DFT calculations) helps predict transition states to guide catalyst design. A study demonstrated that using (R)-BINOL-derived phosphoric acids achieved >90% enantiomeric excess in similar furanone systems . Reaction parameters like solvent polarity (e.g., toluene vs. THF) and temperature gradients must be systematically tested to minimize racemization .
What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Basic
Essential techniques include:
- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., alkyl chain integration at δ 1.2–1.6 ppm for octyl groups) .
- XRD : Single-crystal X-ray diffraction resolves absolute configuration and confirms lactone ring geometry .
- IR : Confirms lactone C=O stretching (~1750 cm⁻¹) and alkyl C-H stretches .
- MS : High-resolution MS validates molecular weight and fragmentation patterns .
How can crystallographic data resolve structural ambiguities in substituted furanones?
Advanced
Crystallography provides unambiguous evidence of stereochemistry and bond angles. For example, a study on 3-(4-Bromophenyl)-4-(4-hydroxyanilino)furan-2(5H)-one used XRD to confirm the planar lactone ring and dihedral angles between substituents (e.g., 15.2° between phenyl and furanone planes) . Parameters like torsion angles and hydrogen-bonding networks (e.g., O···H-N interactions) clarify conformational stability. Refinement with SHELXL97 and data-to-parameter ratios >8:1 ensure accuracy .
What in vitro assays are used to evaluate the biological activity of this compound derivatives?
Basic
Common assays include:
- Cytotoxicity : MTT assays against cancer cell lines (e.g., IC₅₀ determination) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases .
- Antimicrobial activity : Broth microdilution for MIC values against pathogens .
Controls should include structurally related analogs (e.g., 5-Phenylfuran-2(5H)-one) to establish SAR .
How can researchers analyze structure-activity relationships (SAR) for furanone derivatives?
Advanced
SAR analysis involves systematic variation of substituents (e.g., alkyl vs. aryl groups) and evaluation of bioactivity. For example, replacing the octyl group with a phenyl group in 5-Phenylfuran-2(5H)-one increased cytotoxicity by 30% in HeLa cells, suggesting hydrophobic interactions enhance membrane permeability . Computational tools (e.g., molecular docking) map binding poses to targets like enzyme active sites. QSAR models using Hammett constants or logP values predict activity trends .
How does this compound serve as a platform chemical for C₄ compound synthesis?
Basic
The compound’s lactone ring undergoes ring-opening reactions to generate C₄ intermediates. For example, acid-catalyzed hydrolysis produces 4-hydroxyalkenoic acids, which can be dehydrogenated to succinic acid derivatives . Key steps include optimizing ring-opening conditions (pH, temperature) and downstream functionalization (e.g., hydrogenation or oxidation) .
How can conflicting bioactivity data across studies be reconciled?
Advanced
Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Researchers should:
- Validate compound purity via HPLC (>95%) .
- Replicate assays under standardized conditions (e.g., ATCC cell lines, matched passage numbers) .
- Perform meta-analyses to identify trends (e.g., correlation between logP and cytotoxicity) .
For example, discrepancies in antimicrobial activity may reflect differences in bacterial strain resistance profiles .
What computational methods predict the reactivity of this compound in synthetic pathways?
Advanced
DFT calculations (e.g., B3LYP/6-31G*) model transition states for reactions like Diels-Alder cycloadditions or nucleophilic attacks. Solvent effects are simulated using PCM models . MD simulations assess conformational stability of intermediates. A study on 5-Hydroxyfuran-2(5H)-one used Fukui indices to identify nucleophilic sites, guiding regioselective modifications .
What analytical challenges arise in quantifying this compound in complex mixtures?
Advanced
Co-elution with similar compounds in HPLC requires optimized mobile phases (e.g., acetonitrile/water gradients with 0.1% TFA). LC-MS/MS (MRM mode) enhances specificity—select for m/z transitions like [M+H]⁺→ fragment ions . For natural product extracts, solid-phase extraction (C18 columns) reduces matrix interference. Quantify using external calibration curves with deuterated internal standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
